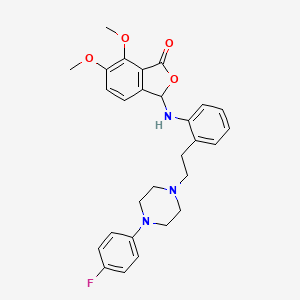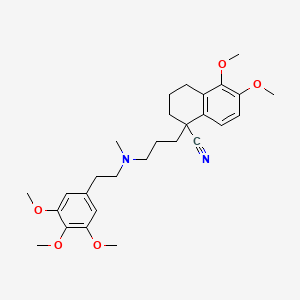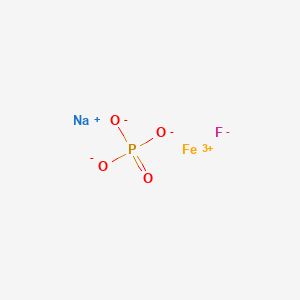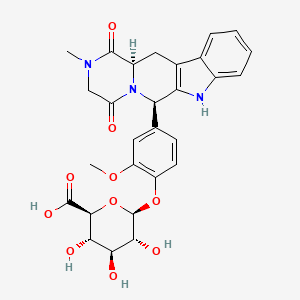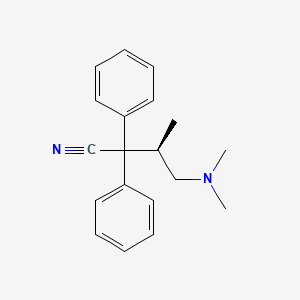
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)- is a synthetic organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its analgesic and anesthetic properties, making it a valuable component in the development of pain management medications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows :
Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
Conditions: Anhydrous environment, typically using solvents like benzene or toluene.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to isolate the desired product from any isomeric byproducts .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of isoamidone, it exerts its effects by binding to opioid receptors, thereby modulating pain perception pathways. The compound’s structure allows it to interact with these receptors effectively, leading to its analgesic properties .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrile: An isomer with similar properties but different structural arrangement.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound used in pain management with a different molecular structure.
Uniqueness
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of potent analgesics. Its ability to be synthesized without producing unwanted isomers makes it particularly valuable in pharmaceutical applications .
Propiedades
Número CAS |
7576-15-0 |
|---|---|
Fórmula molecular |
C19H22N2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3R)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1 |
Clave InChI |
WDEAKMXEZRUYOK-INIZCTEOSA-N |
SMILES isomérico |
C[C@@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


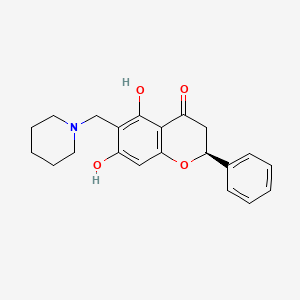


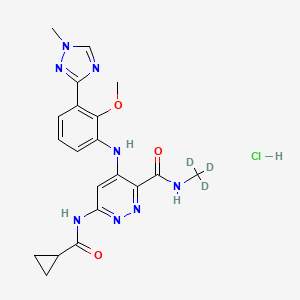
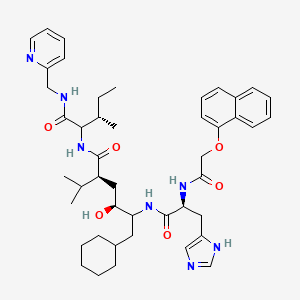
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
